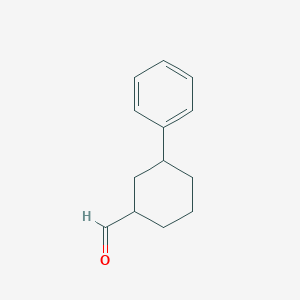
N,N-DIMETHYLQUINAZOLIN-4-AMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-DIMETHYLQUINAZOLIN-4-AMINE is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYLQUINAZOLIN-4-AMINE typically involves the reaction of N’-(substituted-2-cyanophenyl)-N,N-dimethyl-formamidine derivatives with dialkyl amino (phenyl) in a solvent mixture of isopropanol and acetic acid under microwave irradiation at 100°C and 100 psi . This method yields a variety of quinazoline compounds, including this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted reactions and metal-catalyzed reactions are common in the large-scale synthesis of quinazoline derivatives .
化学反应分析
Types of Reactions
N,N-DIMETHYLQUINAZOLIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolin-4-ones.
Reduction: Reduction reactions can convert quinazolin-4-ones back to this compound.
Substitution: Substitution reactions involving halogenated quinazoline derivatives can yield this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated quinazoline derivatives react with amines under basic conditions to form this compound.
Major Products Formed
The major products formed from these reactions include quinazolin-4-ones and various substituted quinazoline derivatives .
科学研究应用
N,N-DIMETHYLQUINAZOLIN-4-AMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: This compound has shown potential as an antimicrobial and biofilm inhibition agent.
作用机制
The mechanism of action of N,N-DIMETHYLQUINAZOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR) kinase, which is overexpressed in many cancers . This inhibition leads to the induction of apoptosis in cancer cells, making it a promising anticancer agent .
相似化合物的比较
Similar Compounds
N-phenylquinazolin-4-amine: Another quinazoline derivative with similar biological activities.
Quinazolin-4-ones: Compounds that can be synthesized from N,N-DIMETHYLQUINAZOLIN-4-AMINE through oxidation reactions.
Uniqueness
This compound is unique due to its high blood-brain barrier penetration and potent apoptosis-inducing properties . This makes it a valuable compound in the development of anticancer therapies.
属性
IUPAC Name |
N,N-dimethylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13(2)10-8-5-3-4-6-9(8)11-7-12-10/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOSZUPNBFLYCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-dimethyl-4-(3-{[6-(methylsulfanyl)pyrimidin-4-yl]methyl}-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B2522426.png)

![N-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)benzamide](/img/structure/B2522428.png)


![2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propylpyrimidin-4-ol](/img/structure/B2522435.png)


![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2522442.png)
![5-chloro-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2522443.png)
![2,2,2-Trifluoroethyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2522445.png)

